molecular formula C19H20O3 B2991252 2-[1-(Furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one CAS No. 325852-41-3

2-[1-(Furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one

Cat. No.: B2991252
CAS No.: 325852-41-3
M. Wt: 296.366
InChI Key: BTZLZHBTINJFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclohexanone core substituted with a propyl chain bearing a furan-2-yl group at position 1 and a 3-oxo-3-phenyl moiety at position 3. Its structure combines a heterocyclic furan ring with a phenyl ketone group, making it a hybrid of aromatic and oxygen-containing functionalities.

Properties

IUPAC Name

2-[1-(furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c20-17-10-5-4-9-15(17)16(19-11-6-12-22-19)13-18(21)14-7-2-1-3-8-14/h1-3,6-8,11-12,15-16H,4-5,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZLZHBTINJFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one typically involves the reaction of furan-2-carbaldehyde with cyclohexanone and phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[1-(Furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(Furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one involves its interaction with specific molecular targets. The furan ring and phenyl group can engage in π-π interactions with aromatic residues in proteins, potentially inhibiting their function. Additionally, the compound may interact with enzymes involved in metabolic pathways, leading to altered cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally related, differing primarily in substituents on the propyl chain:

Compound Name Substituent (Position 3) Substituent (Position 1) CAS RN Molecular Formula
2-[1-(Furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one Phenyl Furan-2-yl Not Provided C₂₀H₂₀O₃
2-(3-Oxo-3-phenylpropyl)cyclohexan-1-one Phenyl Hydrogen 24740-01-0 C₁₅H₁₈O₂
2-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one 4-Methoxyphenyl Phenyl 73669-78-0 C₂₃H₂₄O₃
2-(Hydroxy(phenyl)methyl)cyclohexan-1-one (5k) Phenyl Hydroxy Not Provided C₁₃H₁₆O₂

Key Observations :

  • Furan vs. Phenyl : The furan group (electron-rich, planar) in the target compound contrasts with the purely aromatic phenyl in 24740-01-0. This difference may enhance solubility in polar solvents due to furan’s oxygen atom .

Key Findings :

  • Reaction Efficiency : The furan-containing compound (51) required significantly longer reaction time (166 h vs. 47 h for phenyl), suggesting steric or electronic hindrance during reduction with NaBH₄ .
  • Stereoselectivity : Lower Anti/Syn ratio (75:25) and ee (88%) for 51 compared to 5k (90:10, 94% ee) indicate that the furan group reduces stereochemical control, likely due to its planar structure altering transition-state interactions .

Physicochemical and Functional Properties

  • Molecular Weight and Polarity : The furan analog (C₂₀H₂₀O₃) has a higher molecular weight than 24740-01-0 (C₁₅H₁₈O₂), but the furan’s oxygen atom may enhance polarity, improving aqueous solubility relative to purely hydrocarbon analogs .
  • Metabolic Stability: Furan rings are prone to oxidative metabolism, which could reduce the half-life of the target compound compared to methoxyphenyl or chlorophenyl derivatives (e.g., 2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one in ) .

Crystallographic and Structural Analysis

While direct crystallographic data for the target compound is unavailable, notes that SHELX software is widely used for small-molecule refinement. Analogous cyclohexanone derivatives (e.g., azepan-2-one in ) exhibit varied crystal packing due to substituent effects. The furan’s rigidity and polarity might influence crystal lattice stability compared to flexible alkyl or bulky aryl groups .

Biological Activity

2-[1-(Furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexanone core substituted with a furan ring and a phenylpropyl group. Its molecular formula is C16H18O2C_{16}H_{18}O_{2} with a molecular weight of approximately 258.32 g/mol. The structural representation is as follows:

Structure C16H18O2\text{Structure }\text{C}_{16}\text{H}_{18}\text{O}_{2}

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antioxidant Activity : The presence of the furan moiety suggests potential antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, indicating a possible role in managing inflammatory diseases.
  • Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, possibly through the modulation of signaling pathways associated with cell survival and proliferation.

Biological Activity Data Table

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of IL-6 and TNF-alpha production
AntitumorInduction of apoptosis in cancer cell lines

Case Studies

  • Antioxidant Study : In vitro assays demonstrated that this compound effectively scavenged DPPH radicals, suggesting significant antioxidant capacity. The compound exhibited an IC50 value comparable to established antioxidants like vitamin C.
  • Anti-inflammatory Research : A study conducted on murine models indicated that treatment with the compound reduced levels of inflammatory markers such as IL-6 and TNF-alpha, supporting its potential use in inflammatory disorders.
  • Antitumor Activity : In a recent investigation involving various cancer cell lines (e.g., MCF7, HeLa), the compound was found to induce apoptosis through caspase activation and mitochondrial pathway modulation, highlighting its potential as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.